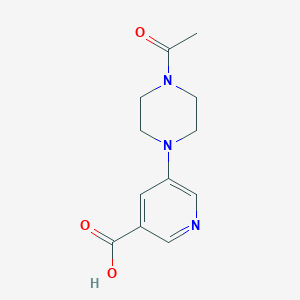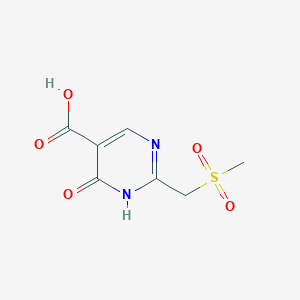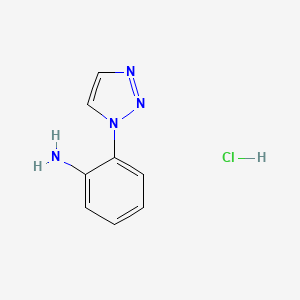
2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride typically involves “Click” chemistry, a method known for its efficiency and selectivity . One common synthetic route includes the reaction of substituted phenyl azide with an alkyne in the presence of copper sulfate pentahydrate and sodium ascorbate in a DMF/water mixture . This reaction is usually carried out at room temperature for 6 to 10 hours . Industrial production methods often involve similar reaction conditions but may include additional steps for purification and scaling up the process.
Análisis De Reacciones Químicas
2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst like Pd/C.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include hydrogen, copper sulfate pentahydrate, sodium ascorbate, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. For example, triazole derivatives are known to inhibit carbonic anhydrase-II enzyme by binding to its active site residues . This binding interferes with the enzyme’s function, leading to its inhibitory effects.
Comparación Con Compuestos Similares
2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride can be compared with other triazole derivatives such as:
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Used in the preparation of pyridazines for disease treatment.
4-(1H-1,2,4-triazol-1-yl)aniline: Known for its cytotoxic activities against cancer cell lines.
The uniqueness of this compound lies in its specific applications in proteomics research and its potential as a carbonic anhydrase-II enzyme inhibitor .
Propiedades
Fórmula molecular |
C8H9ClN4 |
|---|---|
Peso molecular |
196.64 g/mol |
Nombre IUPAC |
2-(triazol-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-7-3-1-2-4-8(7)12-6-5-10-11-12;/h1-6H,9H2;1H |
Clave InChI |
QMMVEVDUUKIUEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)N2C=CN=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


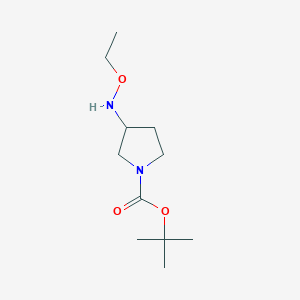
![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)
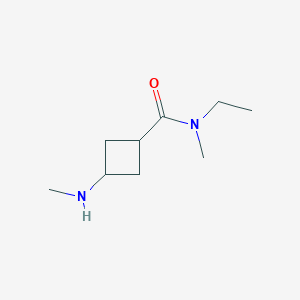
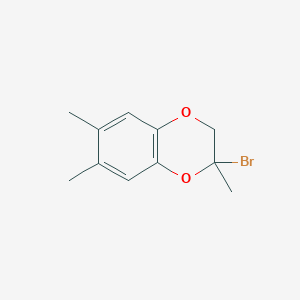
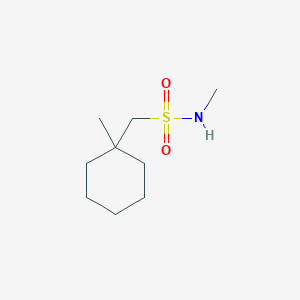
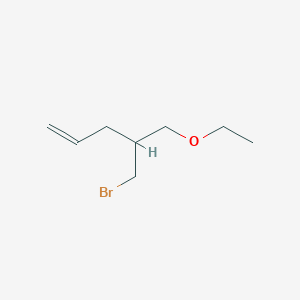
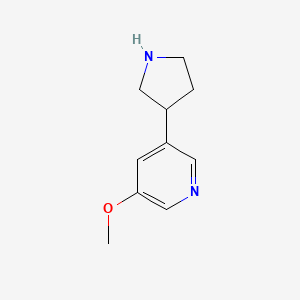
![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
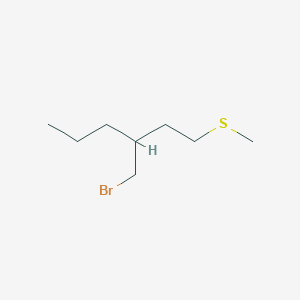
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)

